1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine
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Description
PS(18:1(9Z)/18:0), also known as PS(18:1/18:0) or PS(36:1), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:1(9Z)/18:0) is considered to be a glycerophosphoserine lipid molecule. PS(18:1(9Z)/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:1(9Z)/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:1(9Z)/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:1(9Z)/18:0) participates in a number of enzymatic reactions. In particular, PS(18:1(9Z)/18:0) can be converted into PE(18:1(9Z)/18:0) through the action of the enzyme phosphatidylserine decarboxylase. In addition, Choline and PS(18:1(9Z)/18:0) can be biosynthesized from PC(18:1(9Z)/18:0) and L-serine through its interaction with the enzyme phosphatidylserine synthase. In humans, PS(18:1(9Z)/18:0) is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/18:0) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/18:0) pathway.
1-oleoyl-2-stearoyl-sn-glycero-3-phospho-L-serine is a 3-sn-phosphatidyl-L-serine in which the phosphatidyl acyl groups at positions 1 and 2 are specified as oleoyl and stearoyl respectively. It derives from an oleic acid and an octadecanoic acid. It is a conjugate acid of a 1-oleoyl-2-stearoyl-sn-glycero-3-phospho-L-serine(1-).
Properties
Molecular Formula |
C42H80NO10P |
---|---|
Molecular Weight |
790.1 g/mol |
IUPAC Name |
(2S)-2-amino-3-[hydroxy-[(2R)-2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H80NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,38-39H,3-16,18,20-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-/t38-,39+/m1/s1 |
InChI Key |
VYDABBXFPODZIE-IAJQVIMPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(O)OC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)(O)OCC(C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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